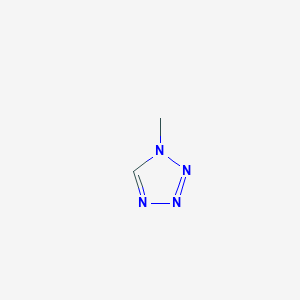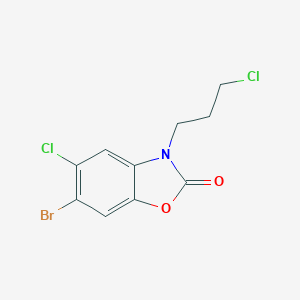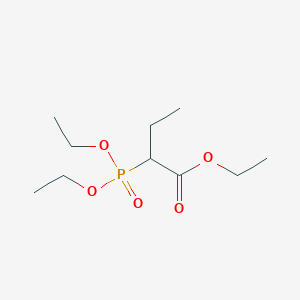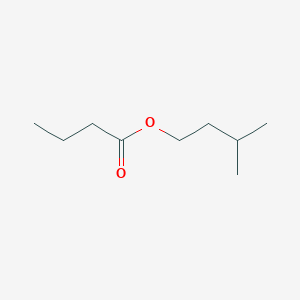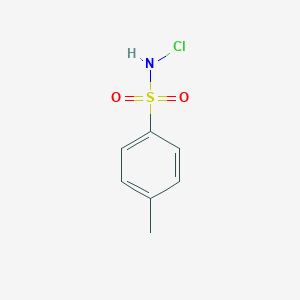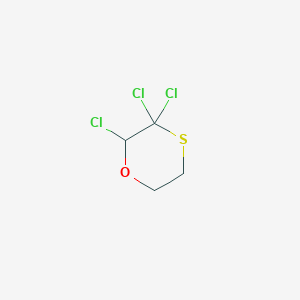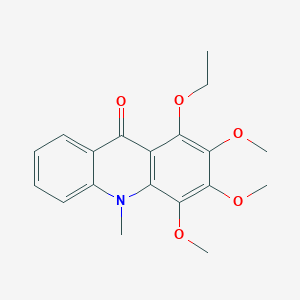
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has limitations in terms of its toxicity and potential side effects. It is important to handle 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one with caution and to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one and its potential side effects.
Métodos De Síntesis
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.
Propiedades
Número CAS |
17014-67-4 |
|---|---|
Nombre del producto |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3 |
Clave InChI |
XGRDKKDYVBYXIC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
SMILES canónico |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
Sinónimos |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
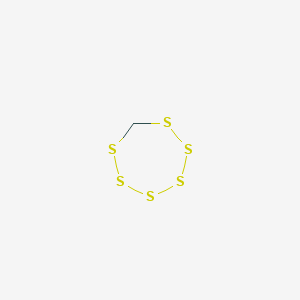
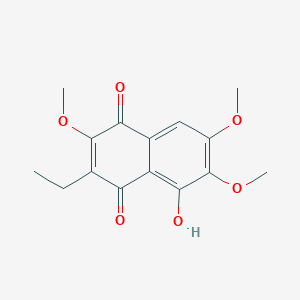
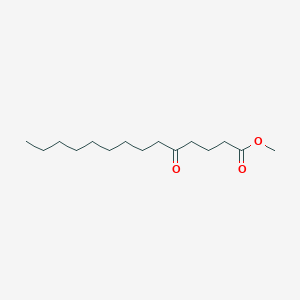

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
